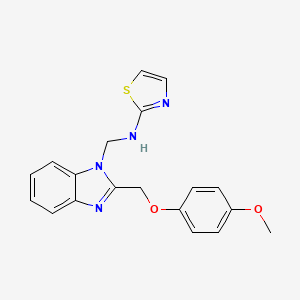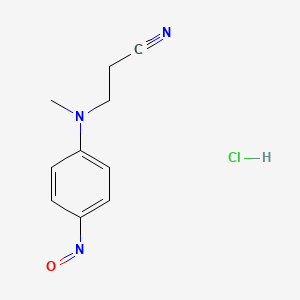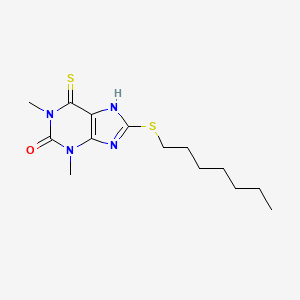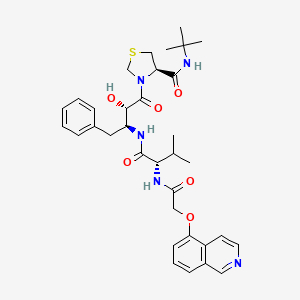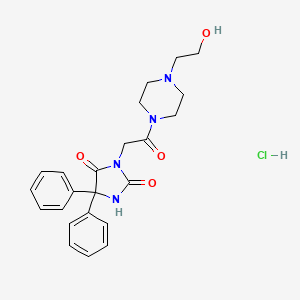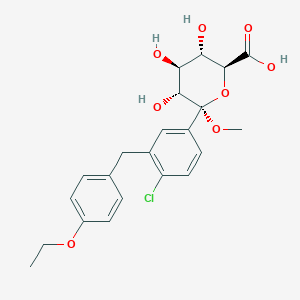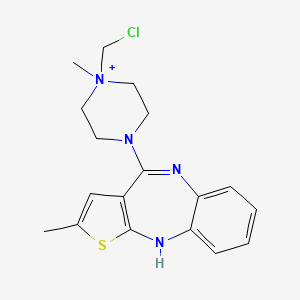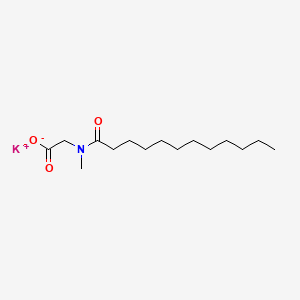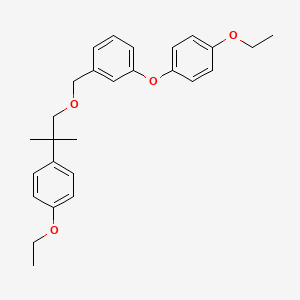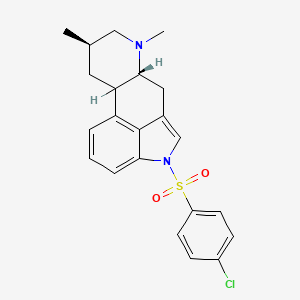
(8beta)-1-((4-Chlorophenyl)sulfonyl)-6,8-dimethylergoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(8beta)-1-((4-Chlorophenyl)sulfonyl)-6,8-dimethylergoline is a synthetic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse pharmacological activities, including their use in treating migraines, Parkinson’s disease, and as vasoconstrictors.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (8beta)-1-((4-Chlorophenyl)sulfonyl)-6,8-dimethylergoline typically involves multiple steps, starting from a basic ergoline structure
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis in batch reactors, followed by purification processes like crystallization or chromatography to obtain the desired purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially altering its pharmacological properties.
Reduction: Reduction reactions might be used to modify specific functional groups within the molecule.
Substitution: Various substitution reactions can introduce different functional groups, enhancing or modifying its activity.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new aromatic or aliphatic groups.
科学的研究の応用
Chemistry
In chemistry, (8beta)-1-((4-Chlorophenyl)sulfonyl)-6,8-dimethylergoline can be used as a precursor for synthesizing other complex molecules or as a reagent in various organic reactions.
Biology
Biologically, ergoline derivatives are studied for their interactions with neurotransmitter receptors, making them valuable in neuropharmacology research.
Medicine
Medically, compounds like this compound are investigated for their potential therapeutic effects, including anti-migraine and anti-Parkinsonian properties.
Industry
Industrially, these compounds might be used in the development of pharmaceuticals or as intermediates in the synthesis of other active pharmaceutical ingredients.
作用機序
The mechanism of action for (8beta)-1-((4-Chlorophenyl)sulfonyl)-6,8-dimethylergoline likely involves interaction with serotonin and dopamine receptors, similar to other ergoline derivatives. These interactions can modulate neurotransmitter release and receptor activity, leading to various pharmacological effects.
類似化合物との比較
Similar Compounds
Ergotamine: Used in the treatment of migraines.
Bromocriptine: Used in the treatment of Parkinson’s disease and hyperprolactinemia.
Lysergic Acid Diethylamide (LSD): Known for its psychoactive properties.
Uniqueness
(8beta)-1-((4-Chlorophenyl)sulfonyl)-6,8-dimethylergoline is unique due to its specific chemical structure, which may confer distinct pharmacological properties compared to other ergoline derivatives.
特性
CAS番号 |
129134-95-8 |
|---|---|
分子式 |
C22H23ClN2O2S |
分子量 |
414.9 g/mol |
IUPAC名 |
(6aR,9R)-4-(4-chlorophenyl)sulfonyl-7,9-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline |
InChI |
InChI=1S/C22H23ClN2O2S/c1-14-10-19-18-4-3-5-20-22(18)15(11-21(19)24(2)12-14)13-25(20)28(26,27)17-8-6-16(23)7-9-17/h3-9,13-14,19,21H,10-12H2,1-2H3/t14-,19?,21-/m1/s1 |
InChIキー |
NTPWDWFGYUNUGP-ZEMWXQFSSA-N |
異性体SMILES |
C[C@@H]1CC2[C@@H](CC3=CN(C4=CC=CC2=C34)S(=O)(=O)C5=CC=C(C=C5)Cl)N(C1)C |
正規SMILES |
CC1CC2C(CC3=CN(C4=CC=CC2=C34)S(=O)(=O)C5=CC=C(C=C5)Cl)N(C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




